molecular formula C17H13BrN6O B12166150 1-(4-bromophenyl)-N-(1H-imidazol-2-yl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

1-(4-bromophenyl)-N-(1H-imidazol-2-yl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

Cat. No.: B12166150
M. Wt: 397.2 g/mol
InChI Key: JKUPTUHHUKUDCH-UHFFFAOYSA-N
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Description

1-(4-bromophenyl)-N-(1H-imidazol-2-yl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is a complex organic compound that features a combination of bromophenyl, imidazolyl, pyrrolyl, and pyrazole carboxamide groups

Preparation Methods

The synthesis of 1-(4-bromophenyl)-N-(1H-imidazol-2-yl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. The synthetic route may include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the bromophenyl group: This step involves the bromination of a phenyl ring, followed by its attachment to the pyrazole ring.

    Formation of the imidazole ring: This can be synthesized through the reaction of glyoxal with ammonia and an aldehyde.

    Attachment of the pyrrole ring: This involves the reaction of pyrrole with an appropriate electrophile.

    Formation of the carboxamide group: This can be achieved through the reaction of an amine with a carboxylic acid derivative.

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-(4-bromophenyl)-N-(1H-imidazol-2-yl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium, and bases like potassium carbonate. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-bromophenyl)-N-(1H-imidazol-2-yl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: It can be used in studies to understand its interaction with biological molecules and its potential as a therapeutic agent.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

    Chemical Synthesis: It can serve as an intermediate in the synthesis of more complex molecules for various applications.

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-N-(1H-imidazol-2-yl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to changes in the target’s activity or function. The pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

1-(4-bromophenyl)-N-(1H-imidazol-2-yl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide can be compared with similar compounds, such as:

    1-(4-chlorophenyl)-N-(1H-imidazol-2-yl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide: This compound has a chlorine atom instead of bromine, which may affect its reactivity and biological activity.

    1-(4-bromophenyl)-N-(1H-imidazol-2-yl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid: This compound has a carboxylic acid group instead of a carboxamide group, which may influence its solubility and interaction with biological targets.

    1-(4-bromophenyl)-N-(1H-imidazol-2-yl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-methylamide:

The uniqueness of this compound lies in its specific combination of functional groups, which can confer unique reactivity and biological activity.

Properties

Molecular Formula

C17H13BrN6O

Molecular Weight

397.2 g/mol

IUPAC Name

1-(4-bromophenyl)-N-(1H-imidazol-2-yl)-5-pyrrol-1-ylpyrazole-4-carboxamide

InChI

InChI=1S/C17H13BrN6O/c18-12-3-5-13(6-4-12)24-16(23-9-1-2-10-23)14(11-21-24)15(25)22-17-19-7-8-20-17/h1-11H,(H2,19,20,22,25)

InChI Key

JKUPTUHHUKUDCH-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)C2=C(C=NN2C3=CC=C(C=C3)Br)C(=O)NC4=NC=CN4

Origin of Product

United States

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